molecular formula C13H9BrFN3 B2821483 3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478259-02-8

3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2821483
CAS No.: 478259-02-8
M. Wt: 306.138
InChI Key: NNCIOPVYSPUVEI-UHFFFAOYSA-N
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Description

3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H9BrFN3 and its molecular weight is 306.138. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Analysis

  • Adenosine cyclic 3',5',-monophosphate phosphodiesterase inhibitors

    This study involves the synthesis of 3-bromo-5,7-dialkylpyrazolo[1,5-a]pyrimidines, including the subject compound, as potential cAMP phosphodiesterase inhibitors. The research highlights the sensitivity of phosphodiesterase isolated from beef heart tissue to changes in the alkyl group length in the pyrazolo[1,5-a]pyrimidine ring (Novinson et al., 1975).

  • Functional Fluorophores Synthesis

    A study presents the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating novel functional fluorophores. The research demonstrated how pyrazolo[1,5-a]pyrimidines can be utilized in fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).

  • X-Ray Diffractometry Analysis

    The molecular structure of pyrazolo[1,5-a]pyrimidines, including 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, was determined using X-ray diffractometry. This study provides valuable insights into the crystal packing and intermolecular interactions of these compounds (Frizzo et al., 2009).

2. Biological Applications

  • Cyclometalated Heteroleptic Platinum(II) Complexes

    Research on square planar cyclometalated heteroleptic platinum(II) complexes used 7-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine as a ligand. These compounds were explored for their potential in vitro antibacterial and cytotoxicity properties (Lunagariya, Thakor, Patel, & Patel, 2018).

  • Tumor Imaging with Positron Emission Tomography

    A study synthesized 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for potential use in tumor imaging. The research provided comparative biological evaluations of these compounds for their effectiveness in positron emission tomography (Xu et al., 2012).

Properties

IUPAC Name

3-bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFN3/c1-8-12(14)13-16-7-6-11(18(13)17-8)9-2-4-10(15)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCIOPVYSPUVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326922
Record name 3-bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478259-02-8
Record name 3-bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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